molecular formula C22H27F3N6O B10931505 1-butyl-6-cyclopropyl-3-methyl-N-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-3-methyl-N-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10931505
M. Wt: 448.5 g/mol
InChI Key: SRRCKEZKGGTKBO-UHFFFAOYSA-N
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Description

1-BUTYL-6-CYCLOPROPYL-3-METHYL-N4-{1-METHYL-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound Its structure combines a variety of chemical groups that impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-6-CYCLOPROPYL-3-METHYL-N4-{1-METHYL-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, beginning with the formation of the pyrazolo[3,4-b]pyridine core. Key reagents such as 3-methyl-1H-pyrazole and butylamine are used in the presence of catalysts to achieve the cyclization process. This synthesis often requires precise temperature control and the use of organic solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow techniques to enhance efficiency and yield. Optimizing the reaction conditions such as pressure, temperature, and solvent choice is critical. Advanced purification methods like column chromatography and recrystallization are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: The presence of a cyclopropyl group allows for specific oxidation reactions, often using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can target the pyrazole ring, utilizing agents like sodium borohydride.

  • Substitution: Substitution reactions at the pyrazole ring are facilitated by nucleophilic or electrophilic agents, influenced by the trifluoromethyl group's electron-withdrawing effects.

Common Reagents and Conditions

  • Oxidation: Agents such as potassium permanganate or chromium trioxide.

  • Reduction: Sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenating agents, sulfonyl chlorides.

Major Products

These reactions typically yield derivatives with modified functional groups, enhancing or modulating the compound's activity and stability.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, it functions as a molecular probe to study various biochemical pathways, particularly those involving the pyrazole ring system.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

Industry

Industrial applications include the development of advanced materials and catalysis, leveraging its unique chemical properties for innovative solutions.

Mechanism of Action

Mechanism

The compound interacts with biological targets through its pyrazole and pyridine rings, engaging in hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding.

Molecular Targets and Pathways

It targets enzymes such as kinases and phosphatases, influencing cellular signaling pathways that regulate inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Comparison

Compared to other pyrazole-pyridine derivatives, this compound stands out due to its trifluoromethyl group, which enhances its stability and lipophilicity, improving its bioavailability.

Similar Compounds

  • 1-BUTYL-3-METHYL-N4-{1-METHYL-2-[3-(FLUORO)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

  • 1-BUTYL-6-CYCLOPROPYL-3-METHYL-N4-{1-METHYL-2-[3-(CHLORO)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Each offers unique modifications that influence their respective chemical and biological properties.

Here you go! This should cover all the key aspects of the compound you're interested in. Anything else you’d like to explore about it?

Properties

Molecular Formula

C22H27F3N6O

Molecular Weight

448.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-3-methyl-N-[1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H27F3N6O/c1-4-5-9-31-20-19(14(3)28-31)16(11-17(27-20)15-6-7-15)21(32)26-13(2)12-30-10-8-18(29-30)22(23,24)25/h8,10-11,13,15H,4-7,9,12H2,1-3H3,(H,26,32)

InChI Key

SRRCKEZKGGTKBO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC(C)CN4C=CC(=N4)C(F)(F)F

Origin of Product

United States

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